2-Fluoro-6-iodobenzyl bromide

Overview

Description

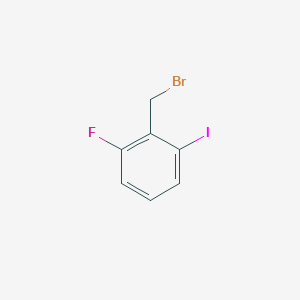

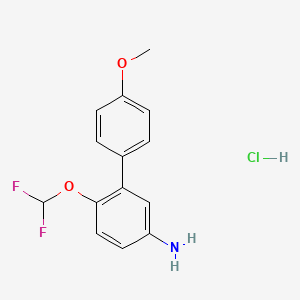

2-Fluoro-6-iodobenzyl bromide, also known as 2-(bromomethyl)-1-fluoro-3-iodobenzene or alpha-Bromo-2-fluoro-6-iodotoluene, is a chemical compound that is widely used in scientific research and industry. It has a CAS Number of 1231747-49-1 and a molecular weight of 314.92 g/mol .

Molecular Structure Analysis

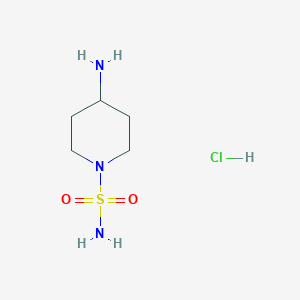

The InChI code for 2-Fluoro-6-iodobenzyl bromide is 1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . This indicates the presence of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 iodine atom in the molecule.Physical And Chemical Properties Analysis

2-Fluoro-6-iodobenzyl bromide is a solid at room temperature . It should be stored at ambient temperature and shipped at the same .Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-6-iodobenzyl bromide is a significant intermediate in the synthesis of various organic compounds. A practical application of this compound is found in the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite the high yield and practicality of this synthesis, the use of palladium and toxic phenylboronic acid has limited its widespread application in large-scale production due to cost and safety concerns. Therefore, alternative methods, including diazotization processes, have been developed to overcome these challenges, highlighting the compound's role in facilitating more efficient and safer synthesis routes in organic chemistry (Qiu, Gu, Zhang, & Xu, 2009).

Liquid Crystals and Materials Science

The compound's fluorine content is relevant in the research on fluorinated liquid crystals, which are crucial for commercial applications, particularly in displays. The unique properties of fluorine atoms, such as their small size and high polarity, allow for the development of materials with remarkable modifications in melting point, mesophase morphology, and transition temperatures. These properties are essential for tailoring materials for specific applications, demonstrating the broader implications of using fluorinated compounds like 2-fluoro-6-iodobenzyl bromide in materials science (Hird, 2007).

Environmental and Health Safety

Another aspect of research involves studying the environmental and health safety of brominated flame retardants (BFRs), including those related to 2-fluoro-6-iodobenzyl bromide derivatives. The occurrence of novel brominated flame retardants in indoor air, dust, consumer goods, and food has raised concerns about their potential risks. This research emphasizes the importance of monitoring and understanding the environmental fate and toxicology of these compounds to ensure public health and safety (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

2-Fluoro-6-iodobenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust, mist, or spray; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves, clothing, and eye/face protection; and storing in a well-ventilated place with the container kept tightly closed .

properties

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFLWHSLPODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-iodobenzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)